molecular formula C6H9ClF3NO B6184712 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2624131-80-0

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No.: B6184712
CAS No.: 2624131-80-0
M. Wt: 203.59 g/mol
InChI Key: IBUWLIUWVOKJPG-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure with a trifluoromethyl group, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves several steps. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of difluorocarbene reagents for X–H insertion and metal-based methods for transferring CF2H to various sites . Major products formed from these reactions include fluorinated analogues and other modified bicyclic structures.

Scientific Research Applications

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can be compared to other similar compounds, such as:

The uniqueness of 1-(trifluoromethyl)-2-oxabicyclo[21

Properties

CAS No.

2624131-80-0

Molecular Formula

C6H9ClF3NO

Molecular Weight

203.59 g/mol

IUPAC Name

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-1-4(10,2-5)3-11-5;/h1-3,10H2;1H

InChI Key

IBUWLIUWVOKJPG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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